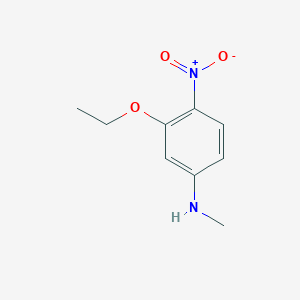

3-ethoxy-N-methyl-4-nitroaniline

Beschreibung

Overview of Electronically Active Aniline (B41778) and Nitroaromatic Compounds in Advanced Organic Synthesis

Aniline and nitroaromatic compounds are fundamental building blocks in advanced organic synthesis due to their distinct electronic characteristics. Aniline, with its electron-rich amino group, readily participates in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. chempanda.com This reactivity is harnessed in the synthesis of numerous complex molecules. Conversely, nitroaromatic compounds feature a strongly electron-withdrawing nitro group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. fiveable.me

The nitro group itself is a versatile functional group. It can be readily reduced to an amino group, providing a strategic route to various aniline derivatives that may not be accessible through direct amination. chempanda.com This transformation is a cornerstone in the industrial synthesis of many substituted anilines. Furthermore, the electronic push-pull system created by the simultaneous presence of amino and nitro groups on an aromatic ring gives rise to compounds with significant intramolecular charge transfer, a property that is exploited in the development of nonlinear optical materials and solvatochromic dyes. chemrxiv.org

Substituted nitroanilines are crucial intermediates in the production of azo dyes, which constitute a large and important class of colorants. azom.com They also serve as precursors for various pharmaceuticals and agricultural chemicals. google.com The synthesis of substituted nitroanilines often involves the nitration of an appropriately protected aniline derivative. chempanda.comazom.com The choice of reaction conditions and protecting groups is critical to control the regioselectivity of the nitration and to avoid unwanted side reactions. azom.compatsnap.com

Significance of Alkoxy and Alkylamino Substituents in Modulating Aromatic Ring Properties and Reactivity

The introduction of alkoxy (e.g., ethoxy) and alkylamino (e.g., N-methylamino) substituents onto the nitroaniline framework provides a powerful tool for fine-tuning the electronic properties and reactivity of the molecule. Both alkoxy and alkylamino groups are considered electron-donating groups. They increase the electron density of the aromatic ring through resonance effects, thereby activating the ring towards electrophilic substitution. chempanda.com

The presence of these substituents can also have a significant impact on the physical properties of the compound, such as its absorption spectrum. For instance, the introduction of electron-donating groups to a nitroaniline system can lead to a redshift in its absorption spectrum, a phenomenon attributable to the stabilization of the intramolecular charge transfer excited state. chemrxiv.orgresearchgate.net The specific nature of the alkyl group in the alkoxy or alkylamino substituent can also influence properties like solubility and crystal packing.

Academic and Research Context of 3-ethoxy-N-methyl-4-nitroaniline within Contemporary Organic Chemistry

This compound is a specific example of a substituted nitroaniline. Its structure comprises a benzene (B151609) ring with an ethoxy group at position 3, an N-methylamino group at the N-position of the aniline, and a nitro group at position 4. While this compound is commercially available from various suppliers for research purposes, detailed academic studies and publications focusing specifically on its synthesis and reactivity are limited in the publicly available scientific literature. bldpharm.comcymitquimica.combiomart.cn

The research context of this compound can be inferred from the broader interest in substituted nitroanilines as intermediates for functional materials and complex organic molecules. google.com Its structural motifs suggest potential applications in areas where push-pull systems are of interest, such as in the development of dyes or nonlinear optical materials. The combination of two electron-donating groups (ethoxy and N-methylamino) and a strong electron-withdrawing group (nitro) on the same aromatic ring creates a pronounced electronic asymmetry.

The synthesis of this compound would likely involve a multi-step sequence, potentially starting from a commercially available substituted aniline or phenol (B47542). A plausible synthetic route could involve the protection of the amino group of a suitable aniline precursor, followed by nitration and subsequent functional group manipulations to introduce the ethoxy and N-methyl groups. The precise control of regiochemistry during the nitration step would be a key challenge. For example, a general method for synthesizing substituted nitroanilines involves the nitration of a protected aniline derivative. google.comgoogle.com

Given the lack of specific research data, the physicochemical properties of this compound are primarily available from supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1339134-87-0 | bldpharm.com |

| Molecular Formula | C9H12N2O3 | bldpharm.com |

| Molecular Weight | 196.20 g/mol | bldpharm.com |

| MDL Number | MFCD18861025 | bldpharm.com |

To provide a comparative context, the properties of structurally related, well-documented nitroaniline derivatives are presented in the following table.

Table 2: Comparison of Physicochemical Properties of Related Nitroaniline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 4-Nitroaniline (B120555) | C6H6N2O2 | 138.12 | 146-149 |

| m-Nitroaniline | C6H6N2O2 | 138.12 | 111-114 |

| N-methyl-4-nitroaniline | C7H8N2O2 | 152.15 | 152 |

Data for related compounds sourced from PubChem and other chemical databases. wikipedia.orgnih.govnih.govnih.gov

The study of compounds like this compound, even if not extensively reported, contributes to the broader understanding of structure-property relationships in substituted aromatic systems. Further research into its synthesis, reactivity, and photophysical properties could reveal novel applications in materials science and medicinal chemistry.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Nitroaniline |

| m-Nitroaniline |

| N-methyl-4-nitroaniline |

| 3-Nitroanisole |

| 4-methoxy-2-nitroaniline |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-N-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9-6-7(10-2)4-5-8(9)11(12)13/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAINZLPPLCASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Ethoxy N Methyl 4 Nitroaniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps.

Identification of Key Precursor Molecules and Starting Materials

The structure of 3-ethoxy-N-methyl-4-nitroaniline offers several logical points for disconnection. The key disconnections are at the C-N bond of the amine, the C-O bond of the ether, and the C-N bond of the nitro group. This leads to the identification of several key precursor molecules:

Disconnection of the N-methyl bond: This suggests 3-ethoxy-4-nitroaniline (B1600549) as a direct precursor, which would require N-methylation.

Disconnection of the C-ethoxy bond: This points to a precursor such as 3-hydroxy-N-methyl-4-nitroaniline, which would need to undergo ethoxylation.

Disconnection of the C-nitro bond: This identifies 3-ethoxy-N-methylaniline as a key intermediate, which would undergo regioselective nitration.

Based on these precursors, simpler and more readily available starting materials can be proposed, such as 3-ethoxyaniline, 4-nitrophenol, or N-methylaniline derivatives.

Assessment of Feasible Synthetic Pathways (e.g., sequential functionalization, convergent approaches)

Two primary strategies can be considered for the synthesis of this compound: linear (sequential) synthesis and convergent synthesis.

The choice between these pathways depends on the availability of starting materials, the efficiency of each reaction step, and the ease of purification of the intermediates.

Direct and Indirect Approaches for the Formation of this compound

The formation of the target molecule can be achieved by introducing the key functional groups in different orders, each with its own set of challenges and advantages.

Regioselective Nitration of Ethoxy-N-methylaniline Intermediates

This approach involves the nitration of a precursor such as 3-ethoxy-N-methylaniline. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity.

The ethoxy group (-OEt) is an activating, ortho-, para-directing group due to its electron-donating resonance effect. organicchemistrytutor.comaakash.ac.in The N-methylamino group (-NHMe) is also a strongly activating, ortho-, para-directing group. ucalgary.ca When both are present on the ring, their combined influence will direct the incoming electrophile (the nitronium ion, NO2+). In 3-ethoxy-N-methylaniline, the position para to the strong N-methylamino group is occupied by the ethoxy group. Therefore, the nitration is expected to be directed to the positions ortho and para to the N-methylamino group. The position para to the ethoxy group is also activated. The steric hindrance from the ethoxy group might influence the ratio of ortho to para nitration. To control the reactivity and improve selectivity, the amino group can be protected, for instance as an amide, before the nitration step. ucalgary.ca

Table 1: Regioselectivity in the Nitration of Substituted Anilines

| Precursor | Nitrating Agent | Conditions | Major Product(s) | Reference |

| N-alkylanilines | tert-Butyl nitrite | Metal-free | p-nitro products | acs.orgacs.org |

| Acetanilide | HNO3/H2SO4 | 0-5 °C | p-nitroacetanilide | azom.com |

| p-Toluidine | HNO3/H2SO4 | 0 °C | 4-Methyl-3-nitroaniline | prepchem.com |

Ethoxylation Reactions on N-methyl-nitroaniline Scaffolds

This strategy focuses on introducing the ethoxy group onto a pre-existing N-methyl-nitroaniline structure, such as 3-hydroxy-N-methyl-4-nitroaniline. The most common method for this transformation is the Williamson ether synthesis. francis-press.combyjus.com This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in an SN2 reaction. chemistrysteps.com

The success of this reaction depends on the choice of base, solvent, and reaction temperature. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride. gordon.eduorganic-synthesis.com The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide. byjus.com

Table 2: Conditions for Williamson Ether Synthesis

| Substrate | Ethylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Methylphenol | Chloroacetic acid | NaOH | Water | 90-100 | - | gordon.edu |

| Phenol (B47542) derivative | Alkyl halide | K2CO3 or Cs2CO3 | Acetonitrile | Room Temp | - | organic-synthesis.com |

| Alcohol derivative | Alkyl halide | NaH | THF | 0 - Room Temp | - | organic-synthesis.com |

| 3-hydroxy-4-decyloxynitrobenzene | Ethyl bromide or diethyl sulfate | NaOH | Organic solvent | - | 91.7 | google.com |

N-Alkylation Strategies for Introducing the Methyl Group

The final key transformation is the introduction of the methyl group onto the nitrogen atom of a precursor like 3-ethoxy-4-nitroaniline. Several methods exist for the N-methylation of anilines.

A common approach is the reaction with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base to neutralize the acid formed during the reaction. google.com Care must be taken to avoid over-methylation to the quaternary ammonium (B1175870) salt. Another method involves reductive amination, where the aniline (B41778) is treated with formaldehyde in the presence of a reducing agent. A patented process describes the N-monomethylation of nitroanilines using a mixture of formaldehyde and sulfuric acid. google.com

Table 3: N-Alkylation Methods for Anilines

| Substrate | Methylating Agent | Conditions | Product | Reference |

| p-Nitroacetanilide | Methyl iodide | KOH, acetone, reflux | N-Methyl-4-nitroaniline | chemicalbook.com |

| Nitroanilines | Formaldehyde/H2SO4 | 40-100 °C | N-monomethylated nitroanilines | google.com |

| p-Nitroaniline | Formic acid, then CH3I | K-tert-butoxide, DMF | N-Methyl-p-nitroaniline | google.com |

Amination Reactions Leading to the Aniline Core

The formation of the substituted aniline core, 3-ethoxy-4-nitroaniline, is a critical precursor step in the synthesis of the target molecule. A chemically sound and frequently employed strategy for constructing such ethers is through Williamson ether synthesis. This approach involves the ethylation of the corresponding phenol.

A plausible synthetic route commences with 3-amino-4-nitrophenol. In this procedure, the phenolic hydroxyl group is deprotonated by a suitable base to form a more nucleophilic phenoxide. This intermediate then undergoes a nucleophilic substitution reaction with an ethylating agent, such as ethyl bromide or diethyl sulfate.

The reaction is typically performed in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a polar solvent. The base facilitates the deprotonation of the phenolic group, which is more acidic than the amino group, allowing for selective O-alkylation over N-alkylation. The temperature is controlled to prevent side reactions and ensure the kinetic favorability of the desired ether formation. Following the reaction, the product, 3-ethoxy-4-nitroaniline, is isolated and purified through standard techniques like recrystallization or column chromatography before proceeding to the N-methylation stage.

Catalyst Systems and Reaction Conditions in this compound Synthesis

The final and crucial step in the synthesis is the selective mono-N-methylation of the 3-ethoxy-4-nitroaniline intermediate. This transformation is most effectively achieved through catalytic processes that offer high selectivity and efficiency. The choice of catalyst, methylating agent, and reaction conditions is paramount to prevent over-methylation (formation of the N,N-dimethyl derivative) and other side reactions. Modern synthetic methods often employ transition-metal-catalyzed "borrowing hydrogen" or reductive amination strategies, which are considered green and atom-economical alternatives to traditional methods using stoichiometric and toxic reagents like methyl iodide.

Both homogeneous and heterogeneous catalyst systems have been successfully applied for the N-methylation of anilines and can be adapted for the synthesis of this compound.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity at mild conditions. Noble metal complexes based on iridium and ruthenium are particularly effective. acs.orgnih.gov For instance, Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in the selective mono-N-methylation of various aniline derivatives using methanol as the C1 source. acs.org Similarly, ruthenium complexes, such as (DPEPhos)RuCl₂PPh₃, can catalyze this transformation effectively under weakly basic conditions (e.g., using Cs₂CO₃). nih.gov Non-noble metal catalysts, including manganese pincer complexes, have also emerged as a cost-effective and sustainable option, capable of selectively N-methylating anilines with methanol at relatively low temperatures (80–100 °C). nih.gov These reactions typically proceed via a borrowing hydrogen mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then forms an imine with the amine, followed by hydrogenation of the imine by the metal hydride species.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reaction mixture, offering significant advantages in terms of catalyst separation, recovery, and recyclability. For N-alkylation, palladium on carbon (Pd/C) is a widely used and robust heterogeneous catalyst. researchgate.net It can be employed in one-pot reductive amination of anilines with aldehydes. For N-methylation, paraformaldehyde can serve as the C1 source, with a hydrogen source like H₂ gas or a transfer hydrogenation reagent such as ammonium formate. researchgate.netnih.gov Other heterogeneous systems include copper-based catalysts, such as copper hydride (CuH) complexes, which can catalyze the N-methylation of aromatic amines using paraformaldehyde under mild conditions. nih.gov These solid-supported catalysts are crucial for developing industrially viable and environmentally benign synthetic processes.

Table 1: Comparison of Catalyst Systems for N-Methylation of Aromatic Amines This table presents illustrative data based on findings for analogous substrates.

| Catalyst Type | Example Catalyst | Methylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Homogeneous | NHC–Ir(III) Complex acs.org | Methanol | 150 °C, Cs₂CO₃ (base) | High activity and selectivity, mild conditions | Difficult to separate/recycle, costly metal |

| Homogeneous | (DPEPhos)RuCl₂PPh₃ nih.gov | Methanol | 140 °C, Cs₂CO₃ (base) | Effective with weak base, good yields | Costly metal, product purification needed |

| Homogeneous | Manganese Pincer Complex nih.gov | Methanol | 80-100 °C, t-BuOK (base) | Uses earth-abundant metal, high selectivity | Requires strong base, air-sensitive |

| Heterogeneous | Pd/C researchgate.net | Paraformaldehyde / H₂ | Room Temperature - 60 °C | Easily recycled, mild conditions, high yield | Potential for over-alkylation, requires H₂ source |

| Heterogeneous | (CAAC)CuH nih.gov | Paraformaldehyde | Mild temperature | High efficiency, no additives needed | Substrate scope can be limited |

The choice of solvent and precise temperature control are critical parameters that significantly influence the rate, yield, and selectivity of the N-methylation reaction.

Solvent Effects: The solvent can impact the solubility of the reactants and the catalyst, influence the catalyst's activity, and mediate the reaction pathway. For manganese-catalyzed N-alkylations, toluene has been identified as an optimal solvent. nih.gov In some catalytic systems, the C1 source, such as methanol, can also serve as the reaction solvent. nih.gov Solvent-free conditions are also being explored to develop greener synthetic protocols. acs.org The polarity of the solvent plays a key role; polar aprotic solvents like N,N-dimethylformamide (DMF) have been used in traditional N-alkylation reactions involving alkyl halides, as they can accelerate SN2 reactions. google.com In a study on metal-free alkylation, ethanol was found to be a highly effective solvent, providing excellent yields at room temperature. acs.org The selection of an appropriate solvent is therefore a balance between reactant solubility, catalyst stability, and the desired reaction kinetics.

Temperature Control: Temperature is a key determinant of reaction efficiency. Generally, higher temperatures increase the reaction rate. However, for N-methylation of anilines, elevated temperatures can reduce selectivity, often leading to the formation of the undesired N,N-dimethylated byproduct. Optimal temperatures for catalytic N-methylation using methanol typically range from 80 °C to 150 °C, depending on the catalyst's activity and stability. nih.govnih.gov For instance, manganese pincer complexes can achieve high selectivity at a lower temperature of 80 °C, which helps to prevent dialkylation. nih.gov In contrast, some robust ruthenium and iridium catalysts may require temperatures around 140-150 °C for optimal performance. acs.orgnih.gov Precise temperature control is therefore essential to maximize the yield of the desired mono-methylated product while minimizing byproduct formation.

To maximize the yield and purity of this compound, a systematic optimization of various reaction parameters is necessary. This involves adjusting the stoichiometry of reactants, catalyst loading, and reaction time, as well as refining the post-reaction workup and purification procedures.

Key parameters for optimization include:

Reactant and Base Stoichiometry: The molar ratio of the aniline substrate to the methylating agent is crucial. An excess of the methylating agent can drive the reaction to completion but also increases the risk of dialkylation. The amount and type of base used in many catalytic systems (e.g., t-BuOK, Cs₂CO₃) must be carefully controlled, as it can influence the activation of the catalyst and the alcohol. nih.gov

Catalyst Loading: The concentration of the catalyst should be minimized to reduce costs without significantly compromising the reaction rate and conversion. Typical loadings for highly active noble metal catalysts can be as low as 0.1–2 mol%. acs.orgnih.gov

Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time to stop the reaction, ensuring maximum conversion of the starting material while preventing the formation of degradation products or byproducts.

Purification: After the reaction is complete, a robust purification strategy is essential. This often involves an initial workup to remove the catalyst (especially for homogeneous systems) and inorganic salts, followed by purification of the crude product. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, or column chromatography on silica gel are common methods to obtain the final product with high purity. google.com

Table 2: Illustrative Optimization of the N-Methylation of 3-ethoxy-4-nitroaniline This table presents hypothetical data to demonstrate the principles of process optimization.

| Entry | Catalyst Loading (mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 2.0 | Cs₂CO₃ (1.0) | 120 | 12 | 75 | 90 |

| 2 | 1.0 | Cs₂CO₃ (1.0) | 120 | 24 | 82 | 93 |

| 3 | 1.0 | Cs₂CO₃ (1.5) | 140 | 12 | 91 | 95 |

| 4 | 1.0 | Cs₂CO₃ (1.5) | 160 | 12 | 88 | 85 (byproduct increase) |

| 5 (Optimized) | 1.0 | Cs₂CO₃ (1.5) | 140 | 18 | 95 | >98 |

Advanced Structural Characterization and Conformational Analysis of 3 Ethoxy N Methyl 4 Nitroaniline

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of a compound. Techniques such as NMR, vibrational, and electronic spectroscopy each provide unique insights into the connectivity, functional groups, and electronic environment of the molecule.

While specific NMR data for 3-ethoxy-N-methyl-4-nitroaniline are not available in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the protons of the N-methyl and ethoxy substituents. The aromatic region would likely feature complex splitting patterns due to the substitution pattern. The N-methyl group would appear as a singlet or a doublet depending on the coupling to the amine proton. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data. It would show distinct signals for each unique carbon atom in the aromatic ring, as well as signals for the N-methyl and ethoxy carbons. The positions of the aromatic carbon signals would be influenced by the electron-donating ethoxy group and the electron-withdrawing nitro and N-methylamino groups.

For comparative purposes, the reported NMR data for the related compound N-methyl-4-nitroaniline in DMSO-d₆ shows specific chemical shifts. sigmaaldrich.com

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of N-methyl-4-nitroaniline Data presented for the analogue compound N-methyl-4-nitroaniline.

| Assignment | Shift (ppm) |

| Aromatic (H) | 8.022 |

| Amine (NH) | 7.32 |

| Aromatic (H) | 6.615 |

| Methyl (CH₃) | 2.811 |

2D NMR Experiments: To unambiguously assign the proton and carbon signals for this compound, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would reveal proton-proton couplings and correlations between protons and carbons, allowing for a complete structural assignment.

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic vibrational modes for its functional groups. Key expected frequencies include N-H stretching for the secondary amine, asymmetric and symmetric stretching of the nitro (NO₂) group, C-N stretching, C-O stretching for the ethoxy group, and various C-H and C=C stretching and bending modes for the aromatic ring and alkyl substituents.

For comparison, studies on similar molecules like 2,6-dibromo-4-nitroaniline (B165464) have utilized FT-IR and FT-Raman spectroscopy to identify these characteristic vibrations. nih.gov The analysis of N-methyl-4-nitroaniline also reveals key spectral features. sigmaaldrich.com

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound based on Analogue Compounds Frequencies are estimations based on characteristic group vibrations in similar molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3350 - 3450 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| NO₂ Asymmetric Stretching | 1500 - 1560 |

| C=C Stretching (Aromatic) | 1450 - 1600 |

| NO₂ Symmetric Stretching | 1335 - 1385 |

| C-O Stretching (Ether) | 1200 - 1275 |

| C-N Stretching | 1180 - 1360 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated and chromophoric systems. The nitroaniline core of the molecule is a strong chromophore. The spectrum of this compound is expected to show significant absorption bands in the UV-visible region, corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents on the aromatic ring. nih.gov The presence of the electron-donating ethoxy group and the N-methylamino group, in conjunction with the electron-withdrawing nitro group, creates a "push-pull" system that typically results in a bathochromic (red) shift of the main absorption band compared to unsubstituted nitrobenzene.

Studies on 4-nitroaniline (B120555) and its derivatives show a strong absorption band typically above 350 nm, which is responsible for their yellow color.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would first need to be grown. There is no specific literature detailing the crystallization of this compound. However, common techniques such as slow evaporation from a suitable solvent would be the primary method to attempt. The choice of solvent is critical and would likely involve screening various organic solvents of differing polarities, such as ethanol, methanol, acetone, or toluene, to find conditions that promote slow, well-ordered crystal growth.

Once a suitable crystal is obtained, X-ray diffraction analysis would determine the unit cell parameters (a, b, c, α, β, γ) and the space group. This information defines the crystal system and the symmetry of the crystal lattice.

While no crystallographic data exists for this compound, data for the parent compound N-methyl-4-nitroaniline has been reported in the Crystallography Open Database (COD) and cited on PubChem. This data provides a valuable point of comparison.

Table 3: Crystallographic Data for the Analogue Compound N-methyl-4-nitroaniline Data from the crystallographic analysis of N-methyl-4-nitroaniline.

| Parameter | Value |

| Formula | C₇H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 9.9223 |

| b (Å) | 6.8557 |

| c (Å) | 10.7606 |

| α (°) | 90 |

| β (°) | 103.304 |

| γ (°) | 90 |

| Z | 4 |

The introduction of an ethoxy group at the 3-position would be expected to influence the crystal packing of N-methyl-4-nitroaniline. The additional bulk and potential for different intermolecular interactions, such as C-H···O hydrogen bonds involving the ethoxy group, could lead to a different space group and unit cell parameters for this compound.

Molecular Geometry, Bond Lengths, and Bond Angles

No experimental or calculated data on the precise bond lengths and angles for this compound could be located.

Conformational Analysis of the Aromatic Ring and Substituents

Detailed analysis of the rotational barriers and preferred orientations of the ethoxy, N-methyl, and nitro groups relative to the aniline (B41778) ring is not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, van der Waals Forces) in Crystal Packing

Without crystallographic data, a description of the intermolecular forces that dictate the crystal lattice of this compound cannot be provided.

Gas-Phase and Solution-Phase Conformational Dynamics

There is no information available regarding the conformational behavior of this specific molecule in different phases.

Computational Chemistry and Theoretical Insights into 3 Ethoxy N Methyl 4 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 3-ethoxy-N-methyl-4-nitroaniline, these methods can offer deep insights into its stability, electron distribution, and bonding.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT approach, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the method of choice for determining the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The energy minimization process also yields the molecule's total electronic energy, a critical parameter for assessing its thermodynamic stability.

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Analysis of the FMOs for this compound would reveal the distribution of electron density in these key orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

The distribution of electrical charge within a molecule is fundamental to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms of the nitro and ethoxy groups. Conversely, regions of positive potential (colored blue) would highlight electron-deficient areas prone to nucleophilic attack, likely around the hydrogen atoms of the methyl and ethoxy groups and the aromatic ring.

Prediction and Simulation of Spectroscopic Properties

Computational methods can also predict the spectroscopic signatures of a molecule, aiding in its identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts, when compared to experimental data (if available), can help to confirm the molecular structure and assign the resonances in the NMR spectra. While no specific computational NMR data for this compound is presently available in the literature, such calculations are a standard component of computational molecular analysis.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Spectra and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Visible) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states and the probability (oscillator strength) of these transitions occurring.

For this compound, which is a "push-pull" system with an electron-donating group (the amino/ethoxy combination) and an electron-withdrawing group (the nitro group), TD-DFT calculations would be crucial. They would likely predict a strong absorption band in the UV-Vis region corresponding to a π → π* transition with significant intramolecular charge transfer (ICT) character. This transition involves the movement of electron density from the donor side of the molecule (the ethoxy and methylamino-substituted ring) to the acceptor side (the nitro group).

The key outputs from a TD-DFT calculation would be:

Excitation Energies (in eV): The energy difference between the ground and excited states.

Wavelengths (λ_max in nm): The position of the absorption maximum, converted from the excitation energy.

Oscillator Strengths (f): A dimensionless quantity indicating the intensity of the absorption.

Orbital Contributions: Identification of the primary molecular orbitals involved in the transition (e.g., HOMO to LUMO).

Studies on p-nitroaniline show that such ICT transitions are highly sensitive to the molecular environment.

Theoretical Studies on Chemical Reactivity and Reaction Mechanisms

DFT also provides a powerful framework for understanding chemical reactivity.

Calculation of Global Reactivity Descriptors

Key descriptors include:

Chemical Hardness (η): Defined as half the difference between the ionization potential and electron affinity (approximated as (E_LUMO - E_HOMO)/2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): The negative of the chemical potential, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Defined as ω = μ²/2η (where μ is the chemical potential). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

A study on N-substituted 4-nitroanilines demonstrated that increasing the alkyl substitution on the amine group leads to a decrease in the HOMO-LUMO energy gap, which implies an increase in reactivity and softness. One would anticipate a similar trend for this compound.

Table 2: Representative Global Reactivity Descriptors (Note: This table is for illustrative purposes. Actual values for this compound are not available in the searched literature.)

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | ~ -6.5 |

| LUMO Energy (E_LUMO) | - | ~ -2.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.0 |

| Chemical Softness (S) | 1 / η | ~ 0.5 |

Exploration of Potential Energy Surfaces for Key Reactions

The potential energy surface (PES) is a multidimensional map that shows the energy of a chemical system as a function of its geometry. Exploring the PES is fundamental to understanding reaction mechanisms, identifying transition states, and calculating activation barriers.

For this compound, theoretical exploration of a PES could be used to study various processes, such as its decomposition pathways or its involvement in photochemical reactions. For example, a computational study could map the energy changes during the rotation of the nitro group or the ethoxy group to find the most stable conformation. Another study might investigate the energy profile of a proposed synthetic reaction to form the molecule, identifying the transition state and predicting the reaction rate.

Solvent Effects on Electronic Properties and Reaction Pathways

The properties and reactivity of a polar molecule like this compound can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant.

These calculations would predict:

Solvatochromism: A shift in the UV-Vis absorption maximum to a different wavelength (usually a red-shift to longer wavelengths in more polar solvents for push-pull molecules).

Changes in Dipole Moment: The molecular dipole moment is often enhanced in polar solvents due to stabilization of charge separation.

Stabilization of Reaction Intermediates: Solvents can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and pathways.

Investigation of Non-Linear Optical (NLO) Properties

Nitroaniline derivatives are well-known for their significant non-linear optical (NLO) properties, which are essential for applications in photonics and optical communications. These properties arise from the asymmetric response of the molecule's electron cloud to a strong external electric field.

The key NLO property calculated computationally is the first hyperpolarizability (β) . A large β value is a prerequisite for a material to exhibit strong second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light of double that frequency.

Theoretical calculations of β for this compound would involve DFT or post-Hartree-Fock methods. The results would quantify the molecule's potential as an NLO material. Studies on similar molecules like p-nitroaniline have shown that theoretical calculations of β can be highly sensitive to the chosen computational method and basis set, but they are invaluable for screening and designing new NLO materials. The push-pull nature of this compound makes it a promising candidate for possessing a significant first hyperpolarizability.

Calculation of Molecular Hyperpolarizabilities (α, β)

The molecular polarizability (α) and the first hyperpolarizability (β) are crucial parameters that quantify the NLO response of a molecule. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties. For nitroaniline derivatives, the selection of the functional and basis set is critical for obtaining accurate results. The B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to provide reliable predictions for similar molecules. jcsp.org.pk

In the case of this compound, the presence of an electron-donating ethoxy group at the meta-position and an N-methyl group on the amino functionality, combined with the strong electron-withdrawing nitro group at the para-position, creates a significant intramolecular charge-transfer (ICT) character. This ICT is a key factor in determining the magnitude of the first hyperpolarizability (β).

Furthermore, successive substitution on the amino group of pNA has been found to enhance the first hyperpolarizability (β). psu.edu This enhancement of NLO properties is often correlated with a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalirjpac.compsu.eduresearchgate.net For this compound, the combined electron-donating effects of the ethoxy and N-methyl groups are expected to lower the HOMO-LUMO gap, thereby leading to a significant β value.

To illustrate the expected trends, the following table presents calculated electronic properties for p-nitroaniline and its N-methylated analogs from a study using the B3LYP/6-31G* method in a vacuum.

| Compound | Dipole Moment (µ) (Debye) | Polarizability (α) (a.u.) |

| 4-nitroaniline (B120555) | 6.29 | 86.33 |

| N-methyl-4-nitroaniline | 6.78 | 96.16 |

| N,N-dimethyl-4-nitroaniline | 7.30 | 106.88 |

Data sourced from a computational study on 4-nitroaniline derivatives. journalirjpac.com

Based on these trends, it is reasonable to predict that this compound would exhibit a higher polarizability and first hyperpolarizability compared to N-methyl-4-nitroaniline due to the additional electron-donating ethoxy group.

Structure-NLO Property Relationships

The specific arrangement of donor and acceptor groups in this compound is pivotal to its NLO properties. The molecule can be described as a "push-pull" system, where the amino and ethoxy groups act as electron donors ("push") and the nitro group acts as a strong electron acceptor ("pull"). This configuration facilitates a charge transfer from the donor-substituted part of the benzene (B151609) ring to the acceptor-substituted part upon excitation by an external electric field.

The planarity of the molecule also plays a role in its NLO response. psu.edu Steric hindrance between the substituent groups can lead to a twisting of the nitro or amino groups out of the plane of the benzene ring, which can, in turn, affect the π-electron conjugation and reduce the efficiency of the intramolecular charge transfer. In this compound, the potential for steric interaction between the ethoxy and N-methyl groups and adjacent protons on the ring could influence the molecular conformation and, consequently, its hyperpolarizability.

The relationship between the electronic structure and NLO properties is further illuminated by the frontier molecular orbitals. A smaller HOMO-LUMO energy gap generally indicates that less energy is required to excite the molecule, leading to a larger NLO response. The introduction of both the N-methyl and ethoxy donor groups is expected to raise the energy of the HOMO, while the strong electron-withdrawing nitro group lowers the energy of the LUMO. This combined effect narrows the HOMO-LUMO gap, which is a key indicator of a potentially large first hyperpolarizability (β). The general trend for nitroaniline isomers, based on charge transfer characteristics, is that the para-isomer exhibits a higher hyperpolarizability than the ortho and meta isomers. chemrxiv.org

Chemical Reactivity and Transformation Pathways of 3 Ethoxy N Methyl 4 Nitroaniline

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that profoundly influences the aromatic system and serves as a key site for chemical transformations.

The reduction of the aromatic nitro group is a fundamental transformation, providing a reliable route to the corresponding aniline (B41778) derivative, 3-ethoxy-N-methyl-1,4-benzenediamine. This reaction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction using dissolving metals or other reducing agents. sci-hub.st

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. It typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Various catalysts are effective, with palladium, platinum, and nickel being widely used. google.com Bimetallic nanoparticle catalysts, such as copper/nickel (Cu/Ni), have also demonstrated high activity and selectivity in the hydrogenation of substituted nitroaromatics. rsc.orgresearchgate.net The reaction is generally clean, producing water as the only byproduct. For 3-ethoxy-N-methyl-4-nitroaniline, the expected product is 3-ethoxy-N-methyl-1,4-benzenediamine. The reaction conditions can be tuned to ensure the preservation of the other functional groups.

Chemical Reduction: A variety of chemical reagents can selectively reduce the nitro group. Historically, metals such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid) have been used. Another common method involves the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which is particularly useful in laboratory-scale synthesis. More modern methods may employ reagents like sodium dithionite (B78146) (Na₂S₂O₄) or silanes in the presence of a catalyst. sci-hub.st These methods are often highly selective for the nitro group, leaving other reducible functionalities untouched.

Table 1: Representative Conditions for Nitro Group Reduction

| Method | Reagent/Catalyst | Typical Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Ethanol, Methanol, Ethyl Acetate | Room temperature to 80°C, 1-10 atm H₂ | 3-ethoxy-N-methyl-1,4-benzenediamine |

| Catalytic Hydrogenation | H₂, PtO₂ (Adam's catalyst) | Ethanol | Room temperature, 1-3 atm H₂ | 3-ethoxy-N-methyl-1,4-benzenediamine |

| Catalytic Hydrogenation | H₂, Cu/Ni nanoparticles | Ethanol | 140°C, 2h rsc.orgresearchgate.net | 3-ethoxy-N-methyl-1,4-benzenediamine |

| Chemical Reduction | Fe / HCl or NH₄Cl | Ethanol/Water | Reflux | 3-ethoxy-N-methyl-1,4-benzenediamine |

The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com It stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the ortho or para positions relative to the nitro group. youtube.comyoutube.com

In this compound, the ethoxy group is positioned ortho to the nitro group. While alkoxy groups are not exceptional leaving groups, their displacement via SNAr can occur with potent nucleophiles under suitable reaction conditions. The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon atom bearing the ethoxy group, followed by the elimination of an ethoxide ion. youtube.com The feasibility and rate of this reaction would be highly dependent on the nucleophilicity of the incoming reagent and the reaction conditions (e.g., temperature, solvent).

Table 2: Plausible SNAr Reactions and Products

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

|---|---|---|

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | N-methyl-4-nitro-3-(phenylthio)aniline |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 3-methoxy-N-methyl-4-nitroaniline |

| Amine (R₂NH) | Pyrrolidine | N-methyl-4-nitro-N'-pyrrolidinyl-1,3-benzenediamine |

Reactions Involving the Ethoxy Group

The ethoxy group, an ether linkage to the aromatic ring, can undergo cleavage under specific, typically harsh, conditions.

Aryl ethers are generally stable but can be cleaved by strong acids, most commonly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction involves the protonation of the ether oxygen, which converts the ethoxy group into a better leaving group. A subsequent nucleophilic attack by the halide ion on the ethyl group (an SN2 pathway) results in the formation of a phenol (B47542) and an ethyl halide. masterorganicchemistry.com Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl ethers, often effective under milder conditions than hydrogen halides. The application of these conditions to this compound would yield 2-(methylamino)-5-nitrophenol.

Table 3: Conditions for Aryl Ether Cleavage

| Reagent | Typical Solvent | Typical Conditions | Products |

|---|---|---|---|

| Hydrogen Iodide (HI) | Acetic Acid or neat | Reflux | 2-(methylamino)-5-nitrophenol + Ethyl iodide |

| Hydrogen Bromide (HBr) | Acetic Acid or neat | Reflux | 2-(methylamino)-5-nitrophenol + Ethyl bromide |

Direct chemical modification of the ethyl portion of the ethoxy group without cleaving the ether bond is synthetically challenging and not a common transformation pathway for this class of compounds. The C-H bonds of the ethyl group are relatively inert, and any reaction attempting to functionalize them would likely require harsh conditions that could affect the other, more reactive functional groups on the molecule. Therefore, specific derivatization of the ethoxy moiety in situ is generally not a preferred synthetic strategy.

Reactions Involving the N-Methylamino Group

The N-methylamino group is a secondary amine and possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. However, its reactivity is somewhat attenuated by the delocalization of this lone pair into the electron-deficient aromatic ring. Nevertheless, it can undergo several characteristic reactions of secondary amines.

Common transformations include N-acylation and N-alkylation. Acylation can be readily achieved using acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base to yield the corresponding N-acyl-N-methyl derivative. Further alkylation is also possible using an alkyl halide, which would lead to the formation of a tertiary amine.

Table 4: Typical Reactions of the N-Methylamino Group

| Reaction Type | Reagent | Base (if needed) | Product |

|---|---|---|---|

| N-Acylation | Acetyl chloride (CH₃COCl) | Pyridine or Triethylamine | N-(5-ethoxy-2-nitrophenyl)-N-methylacetamide |

| N-Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Pyridine | N-(5-ethoxy-2-nitrophenyl)-N-methylacetamide |

| N-Alkylation | Methyl iodide (CH₃I) | Sodium carbonate (Na₂CO₃) | 3-ethoxy-N,N-dimethyl-4-nitroaniline |

N-Demethylation Processes

While specific studies on the N-demethylation of this compound are not extensively documented in the provided search results, the N-demethylation of aromatic amines is a known biotransformation process. In biological systems, this can occur through oxidative pathways catalyzed by enzymes. For analogous compounds like N-methyl-4-nitroaniline, which is used in the synthesis of some materials, understanding its metabolic fate, including demethylation, is crucial. researchgate.netsigmaaldrich.com

Acylation, Sulfonylation, and Other N-Functionalization Reactions

The nitrogen atom of the N-methylamino group in this compound is a nucleophilic center and can readily undergo reactions with electrophilic reagents.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Typically, this is achieved by reacting the aniline derivative with an acylating agent such as an acyl chloride or an acid anhydride. google.com For instance, the acylation of a similar compound, o-aminoanisole, is a key step in the synthesis of 2-methoxy-4-nitroaniline, where acetic acid is used as the acylating agent to protect the amino group before nitration. google.com This protective acylation is a common strategy in the synthesis of substituted anilines to control regioselectivity during subsequent reactions like nitration. google.com

Sulfonylation: Similar to acylation, sulfonylation introduces a sulfonyl group (R-SO2) to the nitrogen atom. This reaction is typically carried out using a sulfonyl chloride in the presence of a base.

A summary of potential N-functionalization reactions is presented in the table below.

| Reaction Type | Reagent Class | Functional Group Introduced |

| Acylation | Acyl Halides, Acid Anhydrides | Acyl (R-C=O) |

| Sulfonylation | Sulfonyl Halides | Sulfonyl (R-SO2) |

Electrophilic Attack at the Nitrogen Atom

While the nitrogen atom of the N-methylamino group is nucleophilic, direct electrophilic attack on the nitrogen can lead to the formation of a quaternary ammonium (B1175870) salt. However, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atom can be protonated, forming an ammonium ion (-NH2+CH3). This protonated group becomes a strong deactivating, meta-directing group for electrophilic aromatic substitution. pressbooks.pub

Aromatic Ring Transformations

The substituents on the benzene (B151609) ring of this compound play a crucial role in directing the outcome of reactions involving the aromatic ring itself.

Electrophilic Aromatic Substitution (EAS) with Consideration of Substituent Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. youtube.com The rate and regioselectivity of EAS on this compound are determined by the electronic properties of the existing substituents. lumenlearning.com

Activating and Deactivating Groups: The ethoxy (-OCH2CH3) and N-methylamino (-NHCH3) groups are activating groups, meaning they increase the rate of EAS compared to benzene. libretexts.org They donate electron density to the ring through resonance. Conversely, the nitro (-NO2) group is a strong deactivating group, significantly slowing down the reaction due to its powerful electron-withdrawing nature. pressbooks.publumenlearning.com

Directing Effects: The ethoxy and N-methylamino groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. pressbooks.publibretexts.org The nitro group is a meta-director. pressbooks.pub

In this compound, the positions on the ring are influenced by all three substituents. The strongest activating group generally dictates the position of substitution. masterorganicchemistry.com The N-methylamino group is a stronger activating group than the ethoxy group. Therefore, electrophilic attack will be directed to the positions ortho and para to the N-methylamino group. However, the para position is already occupied by the nitro group. The positions ortho to the N-methylamino group are C2 and C6. The C2 position is also ortho to the ethoxy group and meta to the nitro group. The C6 position is meta to both the ethoxy and nitro groups.

Considering the combined effects, the most likely position for electrophilic attack would be the C2 position, which is activated by both the strong N-methylamino and the ethoxy group. Nitration of similar substituted benzenes, such as p-nitroanisole, demonstrates that the activating group dictates the position of the incoming electrophile. masterorganicchemistry.com For example, the nitration of benzaldehyde (B42025) results in meta-substitution due to the deactivating nature of the aldehyde group. libretexts.org

| Substituent | Electronic Effect | Directing Effect |

| -OCH2CH3 (Ethoxy) | Activating | Ortho, Para |

| -NHCH3 (N-methylamino) | Strongly Activating | Ortho, Para |

| -NO2 (Nitro) | Strongly Deactivating | Meta |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions typically involve an organic halide or triflate and a coupling partner. While this compound itself does not have a leaving group suitable for these reactions, a halogenated derivative could readily participate.

Suzuki Coupling: This reaction couples an organoboron compound with an organic halide or triflate. uwindsor.ca If a bromo or iodo substituent were present on the aromatic ring of this compound, it could undergo a Suzuki coupling.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. organic-chemistry.org A halogenated derivative of this compound could be coupled with various alkenes using a palladium catalyst.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org A halogenated version of the title compound could be used to introduce an alkynyl group onto the aromatic ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org While this compound already possesses an amino group, this reaction is highly relevant for the synthesis of substituted anilines in general. beilstein-journals.org For instance, if the starting material had a halogen at the 3-position instead of the ethoxy group, a Buchwald-Hartwig reaction could be used to introduce the ethoxy group via an etherification variant or another amino group.

The table below summarizes the potential reactants for palladium-catalyzed cross-coupling reactions if this compound were modified with a leaving group (e.g., Br, I).

| Reaction | Coupling Partner for Halogenated Derivative | Bond Formed |

| Suzuki | Organoboron compound | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

Oxidative and Reductive Degradation Pathways (e.g., Biotransformation, Photodegradation)

The degradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways.

Oxidative Degradation: Aerobic degradation of nitroanilines can occur through the action of microorganisms. researchgate.net This process can lead to the mineralization of the compound, converting it into simpler inorganic substances.

Reductive Degradation: The nitro group is susceptible to reduction under various conditions. Chemical reduction can be achieved using reagents like iron in acidic media or catalytic hydrogenation. This process converts the nitro group (-NO2) into an amino group (-NH2). For example, the reduction of nitroaromatics can be achieved using an iron(salen) complex. acs.org This transformation would yield 3-ethoxy-N-methyl-1,4-benzenediamine.

Biotransformation: In biological systems, nitroaromatic compounds can be transformed by various microorganisms. The degradation of 4-nitroaniline (B120555) has been studied, and it can serve as a source of carbon and nitrogen for certain bacteria. researchgate.net It is plausible that this compound could undergo similar biotransformation processes, potentially involving demethylation, oxidation of the ethoxy group, and reduction of the nitro group.

Photodegradation: Nitroaromatic compounds can also be degraded by exposure to light, a process known as photodegradation. This often involves the generation of reactive oxygen species that can attack the aromatic ring, leading to its cleavage and degradation. Catalytic photodegradation using solar radiation is considered an economical method for the advanced oxidation of such compounds. researchgate.net

Derivatives, Analogues, and Advanced Materials Science Applications of 3 Ethoxy N Methyl 4 Nitroaniline

Synthesis and Academic Study of Structure-Reactivity Relationships in Analogues

The systematic modification of the 3-ethoxy-N-methyl-4-nitroaniline structure allows researchers to fine-tune the molecule's properties. This is achieved by altering the alkoxy group, the N-alkyl substituent, or the substitution pattern on the aromatic ring.

Exploration of Varying Alkoxy Chain Lengths and Branched Ethoxy Analogues

The nature of the alkoxy group on the aniline (B41778) ring significantly influences the physical and chemical properties of the molecule. Studies on related nitroaniline systems have demonstrated that modifying the length and branching of the alkoxy chain can alter solubility, crystal packing, and reactivity.

Research into 4,5-dialkoxy-2-nitroanilines has shown that a transetherification reaction can be employed to synthesize a variety of analogues with different alkoxy chains, achieving yields from 50-92%. uj.edu.pl This synthetic flexibility allows for a systematic investigation of how chain length affects material properties. For instance, in the field of liquid crystals, the use of a branched-chain alcohol like 2-methylpropan-1-ol to create a branched alkoxy substituent was found to introduce a desirable nematic phase in discotic columnar liquid crystals derived from unsymmetrically substituted o-phenylenediamines. uj.edu.pl

Similarly, studies on other functional organic materials have shown a direct correlation between alkoxy chain length and performance. In a series of fullerene bisadduct acceptors for polymer solar cells, derivatives with varying alkoxy chain lengths (from one to six carbons) were synthesized. nih.gov While the electronic properties remained similar, the photovoltaic performance was highly dependent on the chain length, with a three-carbon chain (propoxy) providing the optimal balance of electron mobility and miscibility with the polymer matrix. nih.gov This highlights the critical role of the alkoxy chain in controlling intermolecular interactions and bulk morphology.

Table 1: Impact of Alkoxy Chain Variation in Related Organic Materials

| Alkoxy Chain Variation | System Studied | Observed Impact | Reference |

| Lengthening Chain (C1 to C6) | Fullerene Bisadducts | Alters miscibility and electron mobility in polymer blends. | nih.gov |

| Branched Chain (e.g., isobutoxy) | o-Phenylenediamines | Induces nematic phase in liquid crystals. | uj.edu.pl |

| Transetherification | 4,5-dialkoxy-2-nitroanilines | Allows synthesis of diverse analogues with good to excellent yields. | uj.edu.pl |

| Isomeric Chains | Chiral Fluorenol Liquid Crystals | Influences ferroelectric properties. | rsc.org |

Investigation of Different N-Alkyl Substituents (e.g., N-ethyl, N,N-dimethyl)

The substituent(s) on the nitrogen atom directly modulate the electronic nature of the amino group and introduce steric effects that can influence reaction pathways and intermolecular interactions. Analogues of this compound where the N-methyl group is replaced by other alkyl groups, such as N-ethyl, or by a second alkyl group to form an N,N-dialkyl derivative, have been studied extensively.

N-Alkyl-p-nitroanilines with alkyl chains ranging from propyl to octyl have been synthesized to investigate their potential as non-linear optical (NLO) materials. rsc.org A detailed analysis of their crystal structures revealed that the length of the alkyl chain plays a critical role in determining whether the crystal lattice is centrosymmetric or noncentrosymmetric—a key factor for second-harmonic generation (SHG) activity. The study found that only the butyl derivative crystallized in a noncentrosymmetric space group and was SHG-active, demonstrating the subtlety of using alkyl chain length as a crystal engineering tool. rsc.org

The N,N-dimethyl analogue, N,N-dimethyl-4-nitroaniline, is a well-characterized intermediate used in studies of NLO materials. thermofisher.com Its properties are often compared to its mono-N-alkylated counterparts. For example, theoretical calculations on N-methyl-2-nitroaniline, N-methyl-3-nitroaniline, and N-methyl-4-nitroaniline have been used to analyze electron density and refine molecular structure models. researchgate.net N-Methyl-4-nitroaniline itself has applications as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives. researchgate.netsigmaaldrich.com

Table 2: Comparison of N-Alkyl and N,N-Dialkyl Nitroaniline Analogues

| Compound | Key Feature/Application | Molecular Formula | Reference |

| N-Methyl-4-nitroaniline | Additive for insensitive explosives; synthesis intermediate. | C₇H₈N₂O₂ | researchgate.netsigmaaldrich.com |

| N-Ethyl-4-nitroaniline | Synthesis intermediate. | C₈H₁₀N₂O₂ | nih.gov |

| N,N-Dimethyl-4-nitroaniline | Intermediate for NLO material studies. | C₈H₁₀N₂O₂ | thermofisher.com |

| N-Butyl-p-nitroaniline | SHG-active NLO material. | C₁₀H₁₄N₂O₂ | rsc.org |

Positional Isomers of the Nitro and Ethoxy Groups on the Aromatic Ring

The specific placement of the ethoxy and nitro groups on the aniline ring is fundamental to the reactivity of this compound. Shifting these groups to other positions creates constitutional isomers with distinct electronic and steric characteristics.

For example, 4-ethoxy-2-nitroaniline (B1294931) is a known positional isomer used as an intermediate in the synthesis of dyes and pigments. ontosight.ai Its synthesis typically involves the nitration of 4-ethoxyaniline. ontosight.ai The nitro group in the ortho position to the amine and meta to the ethoxy group creates a different electronic distribution compared to the 3-ethoxy-4-nitro arrangement, influencing its reactivity in subsequent reactions.

The synthesis of positional isomers is a key area of study. A regioselective method has been developed for the synthesis of 4,5-dialkoxy-2-nitroanilines, demonstrating precise control over substituent placement. uj.edu.pl The ability to selectively synthesize specific isomers is crucial, as the position of the electron-withdrawing nitro group and the electron-donating alkoxy and amino groups dictates the molecule's behavior in reactions such as nucleophilic aromatic substitution and electrophilic aromatic substitution. uj.edu.plchempanda.com The nitration of substituted anilines often requires protecting the amino group to control the position of the incoming nitro group, as direct nitration can lead to a mixture of isomers and oxidation products. magritek.combyjus.com

Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

Substituted nitroanilines are valuable building blocks in organic synthesis due to the versatile reactivity of their functional groups. The nitro group can be readily reduced to an amine, while the amino group can be diazotized or alkylated, providing numerous pathways to more complex structures.

Utilization in Heterocyclic Compound Synthesis

Nitroanilines are widely used precursors for the synthesis of nitrogen-containing heterocyclic compounds. Research has shown that 2-nitroanilines are versatile starting materials for producing benzimidazoles, quinoxalines, quinolones, and phenazines. uj.edu.pl The synthesis often involves the reduction of the nitro group to form an o-phenylenediamine, which can then undergo cyclization reactions with various reagents.

A powerful method for constructing nitrogen-containing six-membered rings is the Povarov reaction, a type of imino Diels-Alder reaction. In one study, various 3-nitroanilines were used in a one-pot, three-component reaction with an aldehyde (benzaldehyde) and an electron-rich alkene (trans-anethole) to synthesize substituted tetrahydroquinolines in good yields. scielo.org.co This reaction proceeds with high diastereoselectivity, producing a single cis-isomer. scielo.org.co The nitroaniline core serves as the foundational component for building the complex heterocyclic framework.

Application in the Construction of Functional Organic Scaffolds

The term "functional organic scaffold" refers to a core molecular structure that can be systematically modified to create materials with specific, tailored functions. Substituted nitroanilines are excellent examples of such scaffolds.

They are crucial intermediates in the production of dyes, pigments, and pharmaceuticals. chempanda.comgoogle.comwikipedia.org For example, 4-nitroaniline (B120555) is a key precursor to p-phenylenediamine, a major component in the dye industry. wikipedia.org In a more complex application, 4,5-dialkoxy-2-nitroanilines serve as precursors for Primaquine analogues, which are being investigated for their high antimalarial activity and lower toxicity. uj.edu.pl

Furthermore, the nitroaniline scaffold is central to the design of materials with specific physical properties. As mentioned previously, N-alkyl-p-nitroanilines have been engineered for applications in non-linear optics. rsc.org The inherent charge-transfer character of the nitroaniline system (from the electron-donating amino group to the electron-withdrawing nitro group) is the basis for its NLO properties. By modifying the substituents (e.g., the N-alkyl chain), researchers can fine-tune the crystal packing to optimize the material's bulk NLO response. rsc.org Similarly, N,N-dimethyl-4-nitroaniline derivatives serve as model compounds for understanding structure-property relationships in NLO materials. thermofisher.com

Q & A

Advanced Research Question

Cluster Modeling : Use AM1 or PM6 to calculate hyperpolarizability (β) of molecular clusters. The ethoxy group’s electron-donating effect enhances charge transfer, increasing β values .

Crystal Packing Effects : Correlate computed β with X-ray crystallography data (e.g., dipole alignment in the crystal lattice). Derivatives with planar aromatic systems show stronger second-harmonic generation (SHG) .

Validation : Compare computational results with experimental Kurtz-Perry powder SHG measurements. Discrepancies >20% suggest inadequate cluster size or missing solvent effects .

When encountering discrepancies in reported melting points or spectral data for nitroaniline derivatives, what systematic approaches resolve such contradictions?

Advanced Research Question

Purity Analysis :

- Use DSC (Differential Scanning Calorimetry) to detect polymorphs or impurities affecting melting points .

- Recrystallize from different solvents (e.g., DCM/hexane vs. ethanol) to isolate pure phases.

Spectral Reproducibility :

- Standardize NMR acquisition parameters (e.g., solvent, temperature). Deuterated DMSO may resolve splitting artifacts in aromatic regions .

Cross-Validation : Compare IR and Raman spectra to confirm functional groups. Contradictions in NO₂ stretches may indicate tautomerism or protonation state differences .

What strategies are employed to elucidate the crystal structure of this compound derivatives, and how does crystallography inform property analysis?

Advanced Research Question

Crystal Growth : Use slow evaporation from saturated acetone or THF solutions. Add seed crystals to promote single-crystal formation .

X-Ray Diffraction :

- Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Resolve hydrogen bonding (e.g., N-H⋯O nitro interactions) and π-stacking distances, which influence thermal stability and NLO activity .

Structure-Property Relationships :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.